molecular formula C16H15F3N4O B15077317 N'-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B15077317
M. Wt: 336.31 g/mol
InChI Key: VLKIRLBQGIBESJ-AWQFTUOYSA-N
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Description

N'-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a carbohydrazide derivative featuring a 4,5,6,7-tetrahydro-1H-indazole core conjugated with a benzylidene hydrazide moiety substituted with a trifluoromethyl (CF₃) group at the ortho position of the aromatic ring. This compound belongs to a class of Schiff base derivatives known for diverse pharmacological activities, including antimicrobial and antitumor properties. Its structural uniqueness lies in the electron-withdrawing CF₃ group, which enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs .

Properties

Molecular Formula

C16H15F3N4O

Molecular Weight

336.31 g/mol

IUPAC Name

N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)12-7-3-1-5-10(12)9-20-23-15(24)14-11-6-2-4-8-13(11)21-22-14/h1,3,5,7,9H,2,4,6,8H2,(H,21,22)(H,23,24)/b20-9+

InChI Key

VLKIRLBQGIBESJ-AWQFTUOYSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 2-(Tri-F-ME)benzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or other substituted derivatives.

Scientific Research Applications

N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The presence of trifluoromethyl groups enhances its binding affinity and stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Moiety

The benzylidene group in these compounds is modified with different substituents, significantly altering their physicochemical and biological profiles. Key analogs include:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key References
N'-(4-tert-Butylbenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide para-(tert-butyl) C₂₀H₂₆N₄O 338.45
N'-(4-Methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide para-(methoxy) C₁₆H₁₈N₄O₂ 298.34
N'-(4-Fluorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide para-(fluoro) C₁₅H₁₅FN₄O 286.30
Suprafenacine (N'-(4-Methylbenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide) para-(methyl) C₁₆H₁₈N₄O 282.34
Target Compound ortho-(trifluoromethyl) C₁₆H₁₅F₃N₄O 336.31

Key Observations :

  • Steric Considerations : The ortho-substituted CF₃ group may impose steric hindrance, reducing rotational freedom and affecting molecular conformation .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy
  • CN Stretch : All compounds exhibit a nitrile (CN) stretch near 2,210–2,220 cm⁻¹ .
  • NH Stretch : Hydrazide NH stretches appear at 3,170–3,430 cm⁻¹ , consistent across analogs .
  • CF₃ Signature: The target compound would show distinct C-F stretches at 1,100–1,300 cm⁻¹, absent in non-fluorinated analogs .
NMR Spectroscopy
  • Aromatic Protons : Para-substituted analogs (e.g., 4-methoxy) display deshielded aromatic protons at δ 6.67–8.01 ppm in DMSO-d₆ .
  • CF₃ Impact : The ortho-CF₃ group in the target compound would cause significant downfield shifts for adjacent protons due to electron withdrawal .

Crystallographic and Hydrogen-Bonding Features

  • Hydrogen Bonding : Analogs like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide form intramolecular O–H···N and intermolecular N–H···O bonds, stabilizing the crystal lattice .

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